Cas no 856766-94-4 (2,6-Dibromo-4-methoxybenzaldehyde)

2,6-Dibromo-4-methoxybenzaldehyde 化学的及び物理的性質
名前と識別子
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- 2,6-Dibromo-4-methoxybenzaldehyde
- 856766-94-4
- SS-5267
- Benzaldehyde, 2,6-dibromo-4-methoxy-
- DTXSID50826898
- AKOS030575992
-
- インチ: InChI=1S/C8H6Br2O2/c1-12-5-2-7(9)6(4-11)8(10)3-5/h2-4H,1H3
- InChIKey: AQRJDBFNBWCINO-UHFFFAOYSA-N
- ほほえんだ: COC1=CC(=C(C=O)C(=C1)Br)Br
計算された属性
- せいみつぶんしりょう: 293.87141Da
- どういたいしつりょう: 291.87345Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 151
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 26.3Ų
2,6-Dibromo-4-methoxybenzaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D189510-100mg |
2,6-Dibromo-4-methoxybenzaldehyde |
856766-94-4 | 100mg |
$ 515.00 | 2022-06-05 | ||
Key Organics Ltd | SS-5267-10MG |
2,6-dibromo-4-methoxybenzaldehyde |
856766-94-4 | >95% | 10mg |
£63.00 | 2025-02-08 | |
Key Organics Ltd | SS-5267-5MG |
2,6-dibromo-4-methoxybenzaldehyde |
856766-94-4 | >95% | 5mg |
£46.00 | 2025-02-08 | |
Ambeed | A702241-1g |
2,6-Dibromo-4-methoxybenzaldehyde |
856766-94-4 | 97% | 1g |
$599.0 | 2024-04-17 | |
Key Organics Ltd | SS-5267-0.5G |
2,6-dibromo-4-methoxybenzaldehyde |
856766-94-4 | >95% | 0.5g |
£385.00 | 2025-02-08 | |
Key Organics Ltd | SS-5267-1G |
2,6-dibromo-4-methoxybenzaldehyde |
856766-94-4 | >95% | 1g |
£605.00 | 2025-02-08 | |
Alichem | A019142751-1g |
2,6-Dibromo-4-methoxybenzaldehyde |
856766-94-4 | 97% | 1g |
$634.51 | 2023-08-31 | |
TRC | D189510-50mg |
2,6-Dibromo-4-methoxybenzaldehyde |
856766-94-4 | 50mg |
$ 310.00 | 2022-06-05 | ||
Key Organics Ltd | SS-5267-1MG |
2,6-dibromo-4-methoxybenzaldehyde |
856766-94-4 | >95% | 1mg |
£37.00 | 2025-02-08 | |
Crysdot LLC | CD12023575-1g |
2,6-Dibromo-4-methoxybenzaldehyde |
856766-94-4 | 97% | 1g |
$729 | 2024-07-18 |
2,6-Dibromo-4-methoxybenzaldehyde 関連文献
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Sergiusz Luliński,Izabela Madura,Janusz Serwatowski,Halina Szaty?owicz,Janusz Zachara New J. Chem. 2007 31 144
2,6-Dibromo-4-methoxybenzaldehydeに関する追加情報
Professional Introduction to 2,6-Dibromo-4-methoxybenzaldehyde (CAS No. 856766-94-4)
2,6-Dibromo-4-methoxybenzaldehyde, with the chemical formula C₇H₄Br₂O₂ and CAS number 856766-94-4, is a significant intermediate in the field of organic synthesis and pharmaceutical chemistry. This compound, characterized by its brominated and methoxy-substituted benzaldehyde structure, has garnered considerable attention due to its versatile applications in the development of novel chemical entities.
The structural motif of 2,6-Dibromo-4-methoxybenzaldehyde makes it a valuable precursor in the synthesis of various pharmacologically active molecules. Its bromine atoms at the 2 and 6 positions enhance its reactivity, allowing for further functionalization through cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are pivotal in constructing complex molecular frameworks, which are often required in drug discovery efforts.
In recent years, there has been a surge in research focusing on the development of small-molecule inhibitors targeting various biological pathways. 2,6-Dibromo-4-methoxybenzaldehyde has emerged as a key building block in this endeavor. For instance, studies have demonstrated its utility in synthesizing inhibitors of kinases and other enzymes involved in cancer metabolism. The bromine substituents facilitate the introduction of aryl groups, enabling the creation of molecules that can selectively interact with these targets.
One notable application of 2,6-Dibromo-4-methoxybenzaldehyde is in the synthesis of benzaldehyde derivatives that exhibit antimicrobial properties. The methoxy group at the 4-position contributes to the compound's solubility and bioavailability, making it an attractive candidate for further derivatization into antimicrobial agents. Recent research has highlighted its role in developing novel antibiotics that combat drug-resistant bacteria, addressing a critical global health challenge.
The compound's reactivity also extends to its use as a chiral building block in asymmetric synthesis. By employing chiral auxiliaries or catalysts, researchers can generate enantiomerically pure derivatives of 2,6-Dibromo-4-methoxybenzaldehyde, which are essential for producing enantiomerically enriched pharmaceuticals. This approach is particularly important for drugs where the biological activity is highly dependent on the stereochemistry of the molecule.
The methoxy group at the 4-position of 2,6-Dibromo-4-methoxybenzaldehyde plays a crucial role in modulating its electronic properties and influencing subsequent reactions. This feature makes it a versatile intermediate for constructing heterocyclic compounds, which are prevalent in many bioactive molecules. For example, it can be transformed into pyridine or pyrimidine derivatives through condensation reactions with appropriate reagents.
In conclusion, 2,6-Dibromo-4-methoxybenzaldehyde (CAS No. 856766-94-4) is a multifaceted compound with broad applications in pharmaceutical synthesis. Its unique structural features enable its use as a precursor for developing kinase inhibitors, antimicrobial agents, and chiral compounds. As research continues to uncover new therapeutic targets and synthetic strategies, the importance of such versatile intermediates like this one is likely to grow even further.
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